4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
Description
4-(Benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a piperazine derivative featuring a benzenesulfonyl group at the 4-position of the piperazine ring and an N,N-diphenylcarboxamide moiety. This compound is structurally characterized by:
- Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 2.
The compound has been investigated for its inhibitory activity against α-glucosidase, a therapeutic target for type 2 diabetes, where it demonstrated notable docking scores in computational studies .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(26(20-10-4-1-5-11-20)21-12-6-2-7-13-21)24-16-18-25(19-17-24)30(28,29)22-14-8-3-9-15-22/h1-15H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSRTCGRCZTJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions. The resulting benzenesulfonyl chloride is then reacted with N,N-diphenylpiperazine in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, we compare 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide with structurally related piperazine derivatives.
Table 1: Structural Comparison
Table 2: Physicochemical Properties
Key Insights and Structure-Activity Relationships (SAR)
Sulfonyl Group Modifications: The 4-methylbenzenesulfonyl derivative may exhibit better metabolic stability than the nitro analog , as electron-withdrawing groups (e.g., nitro) can increase susceptibility to enzymatic reduction.
Carboxamide Substituents :
- N,N-Diphenyl groups contribute to lipophilicity, aiding blood-brain barrier penetration, whereas fluorophenyl or chlorophenyl substituents (e.g., A3–A6 ) fine-tune electronic effects and target affinity.
Piperazine Core Flexibility :
- Piperazine's conformational flexibility allows optimal positioning of substituents for target engagement. For example, benzhydryl groups in may enhance binding to hydrophobic pockets in CNS targets.
Biological Activity
4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a compound of significant interest due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
The synthesis of 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide involves several chemical reactions:
- Preparation of Benzenesulfonyl Chloride : Reacting benzene with chlorosulfonic acid.
- Formation of the Target Compound : The benzenesulfonyl chloride is reacted with N,N-diphenylpiperazine in the presence of a base like triethylamine, typically in dichloromethane under controlled conditions to ensure high yield and purity.
The compound acts primarily as an enzyme inhibitor , particularly targeting carbonic anhydrase enzymes. Its mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and leading to various biological effects such as:
- Inhibition of Tumor Growth : By interfering with enzyme activity that is crucial for cancer cell proliferation.
- Antimicrobial Activity : Potentially inhibiting microbial enzymes critical for survival.
Biological Activity Data
Research has indicated various biological activities associated with 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide:
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study evaluated the effects of 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.
- Enzyme Inhibition Assessment : Another study focused on the compound's ability to inhibit carbonic anhydrase. The IC50 values were determined, showing effective inhibition comparable to known inhibitors, which supports its potential therapeutic use in conditions like glaucoma and edema.
- Antimicrobial Research : A case study assessed the antimicrobial properties against various pathogens. The compound demonstrated notable inhibitory activity, emphasizing its potential application in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-(benzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide, a comparison with similar compounds was conducted:
| Compound Name | Structure Similarities | Unique Properties |
|---|---|---|
| Benzenesulfonamide | Sulfonamide group | Simpler structure, less biological activity |
| N,N-diphenylpiperazine | Piperazine ring | Lacks sulfonyl and carboxamide groups |
| 4-(2-aminoethyl)benzenesulfonamide | Similar sulfonyl group | Different substituents affecting activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
